molecular formula C10H9FN2O2S B2962296 5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 857041-75-9

5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B2962296
CAS RN: 857041-75-9
M. Wt: 240.25
InChI Key: LINKAHPMWFUZGI-UHFFFAOYSA-N
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Description

“5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol” is a chemical compound with the molecular formula C10H9FN2O2S . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 240.25 . The molecular structure includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Oxadiazoles, the class of compounds to which “this compound” belongs, are known for their versatility in drug discovery . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 240.25 and a molecular formula of C10H9FN2O2S . Unfortunately, specific information such as boiling point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Corrosion Inhibition

Research has shown the efficacy of 1,3,4-oxadiazole derivatives in corrosion inhibition for metals. For instance, Ammal et al. (2018) synthesized derivatives that demonstrated substantial inhibition capabilities towards mild steel in sulfuric acid, attributed to the formation of a protective layer on the metal surface. These findings were supported by gravimetric, electrochemical, SEM, and computational studies, indicating a mixed physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antioxidant Activities

Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and assessed their antimicrobial activities, revealing that these compounds exhibited good to moderate activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, Yarmohammadi et al. (2020) highlighted the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives through an environmentally friendly process, which exhibited significant antimicrobial and antioxidant properties (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

Herbicidal and Insecticidal Activities

The agricultural sector has also benefited from the research on 1,3,4-oxadiazole derivatives. Tajik and Dadras (2011) synthesized novel compounds with a 1,3,4-oxadiazole ring that displayed moderate to high herbicidal activity against graminaceous plants without causing crop injury (Tajik & Dadras, 2011). In a similar vein, Mohan et al. (2004) described the synthesis of 1,3,4-oxadiazoles with phenoxyfluorophenyl groups, which manifested low insecticidal activity against certain crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

Anticancer Potential

The compound and its derivatives have also been investigated for their potential in cancer treatment. For example, Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety and studied their anticancer properties, demonstrating promising results in inhibiting cancer cell growth (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).

properties

IUPAC Name

5-[1-(2-fluorophenoxy)ethyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c1-6(9-12-13-10(16)15-9)14-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINKAHPMWFUZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)O1)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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